molecular formula C20H16B2O6 B3025635 (S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid CAS No. 957111-27-2

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid

Cat. No. B3025635
CAS RN: 957111-27-2
M. Wt: 374.0
InChI Key: JQGYHOADNLSJJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Anticancer Effects

While not directly related to the compound , sinapic acid (SA) deserves mention. SA, a natural phenolic compound, possesses potent antioxidant properties. Additionally, it exhibits a pro-oxidant effect that impacts tumor cell redox states . Although not the same as the compound you specified, this highlights the broader relevance of nucleic acids and related compounds in cancer research.

Analytical Methods and Characterization

Researchers employ various analytical methods to identify, separate, and quantify nucleic acids and related compounds. These methods include high-performance liquid chromatography (HPLC), mass spectrometry, and capillary electrophoresis. Understanding the physicochemical properties of these molecules is crucial for their successful application .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the target site. This is particularly relevant for drugs, which can have mechanisms of action that involve binding to specific proteins or other biological targets .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

Future directions could involve studying potential applications of the compound, improving its synthesis, or investigating its mechanism of action further .

properties

IUPAC Name

[4-(3-borono-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16B2O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGYHOADNLSJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)B(O)O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16B2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674307
Record name (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid

CAS RN

957111-27-2
Record name (2,2'-Dihydroxy[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid
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(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid
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(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid
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(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid
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(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid
Reactant of Route 6
(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid

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